

An In-depth Technical Guide to the Physical Properties of Dichlorophenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichlorophenylphosphine (C₆H₅PCl₂), also known as phenylphosphonous dichloride, is a vital organophosphorus intermediate in organic synthesis. Its utility in the preparation of a wide array of compounds, including phosphine ligands, flame retardants, and agrochemicals, necessitates a thorough understanding of its physical characteristics.[1] This document provides a comprehensive overview of the key physical properties of **dichlorophenylphosphine**, outlines standard experimental methodologies for their determination, and presents a logical workflow for a common analytical procedure.

Core Physical and Chemical Data

Dichlorophenylphosphine is a colorless to slightly yellow, viscous liquid that fumes in the presence of moisture.[2][3][4] It is characterized by a pungent, acrid odor.[1][5] The compound is reactive with water and moisture-sensitive, highlighting the need for handling under inert conditions.[6]

Quantitative Physical Properties

The physical properties of **dichlorophenylphosphine** have been extensively documented in the literature. The following table summarizes these key quantitative data points for easy reference and comparison.

Property	Value	Conditions / Notes	Source(s)
Molecular Formula	C ₆ H ₅ Cl ₂ P	[2][3]	
Molecular Weight	178.98 g/mol	Computed	[1][2]
Density	1.319 g/mL	at 25 °C	[1][6][7]
1.32 g/cm ³	at 20 °C	[2][5]	
Melting Point	-51 °C (222 K)	[1][5][7]	_
Boiling Point	222 °C	at 759 mmHg	[6][7]
224.6 °C	at 760 mmHg	[2]	
59 °C	at 1 mmHg	[3]	_
Flash Point	101 - 113 °C	Closed cup	[1]
Refractive Index (n_D)	1.597 - 1.603	at 20 °C	[1][7]
Vapor Pressure	0.14 mmHg	at 25 °C	[5]
Solubility	Insoluble	In water (reacts)	[1][5]
Miscible	In benzene, carbon disulfide, chloroform	[1]	

Experimental Protocols for Property Determination

While specific experimental reports detailing the determination of each physical property for **dichlorophenylphosphine** are not readily available, the following are standard, validated methodologies that are routinely applied in chemical laboratories for such characterizations.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like **dichlorophenylphosphine**, which has a relatively high boiling point at atmospheric pressure, distillation is the most common method.

 Apparatus: A standard distillation setup is used, consisting of a round-bottom flask, a Claisen adapter, a thermometer placed such that the bulb is just below the side arm leading to the

condenser, a Liebig condenser, and a receiving flask. The system must be protected from atmospheric moisture using drying tubes, given the compound's sensitivity.

Procedure:

- The round-bottom flask is charged with a sample of dichlorophenylphosphine and a few boiling chips to ensure smooth boiling.
- The apparatus is assembled securely. Cooling water is circulated through the condenser.
- The flask is gently heated using a heating mantle.
- The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading on the thermometer while the liquid is actively distilling.
- The ambient atmospheric pressure is recorded, as boiling point is pressure-dependent.
 For measurements at reduced pressure (vacuum distillation), a vacuum pump and manometer are connected to the system.

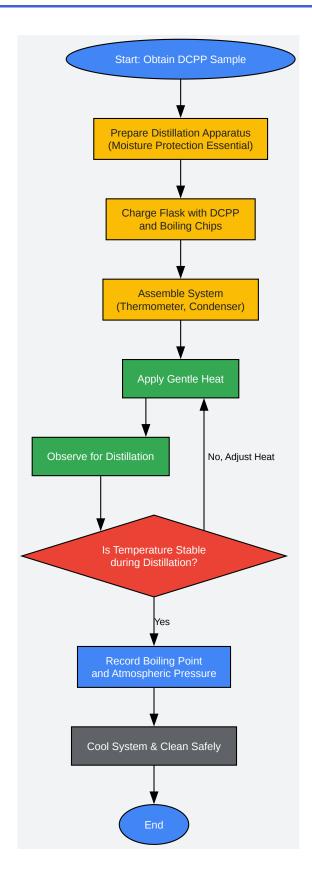
2. Determination of Density

Density is the mass per unit volume of a substance. For liquids like **dichlorophenylphosphine**, a pycnometer or a digital density meter is typically used for accurate measurement.

- Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) of a known volume, and an analytical balance.
- Procedure (using a pycnometer):
 - The empty, clean, and dry pycnometer is weighed accurately.
 - The pycnometer is filled with the sample liquid (dichlorophenylphosphine), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
 - The filled pycnometer is brought to a constant temperature (e.g., 25 °C) in a water bath.

- The pycnometer is reweighed.
- The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

3. Determination of Refractive Index


The refractive index is a dimensionless number that describes how fast light propagates through the material. It is a characteristic property of a substance.

- Apparatus: A refractometer, typically an Abbé refractometer.
- Procedure:
 - The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
 - A few drops of the dichlorophenylphosphine sample are placed on the prism of the refractometer.
 - The prism is closed, and the light source is switched on.
 - Looking through the eyepiece, the control knobs are adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
 - The refractive index is read from the instrument's scale. The temperature is also recorded, as refractive index is temperature-dependent.

Logical Workflow Visualization

The determination of a key physical property such as the boiling point follows a distinct logical workflow to ensure accuracy and safety. The following diagram, generated using Graphviz, illustrates this process.

Click to download full resolution via product page

Workflow for Determining Boiling Point.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Dichlorophenylphosphine Wikipedia [en.wikipedia.org]
- 2. Phenyl phosphorus dichloride | C6H5PCl2 | CID 12573 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 644-97-3: Dichlorophenylphosphine | CymitQuimica [cymitquimica.com]
- 5. Dichlorophenylphosphine(644-97-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Dichlorophenylphosphine CAS#: 644-97-3 [m.chemicalbook.com]
- 7. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties
 of Dichlorophenylphosphine]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b166023#what-are-the-physical-properties-ofdichlorophenylphosphine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com